molecular formula C7H12N2S B056859 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 120276-03-1

1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No. B056859
CAS RN: 120276-03-1
M. Wt: 156.25 g/mol
InChI Key: HIJYHZZFVMCOKK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine is a biochemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

Thiazole compounds can be synthesized through various methods. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring in 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine has a molecular weight of 156.25 . More specific physical and chemical properties such as solubility, boiling point, and specific gravity are not available in the retrieved sources.

Future Directions

Thiazole compounds have a wide range of biological activities and are contained in numerous experimental drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYHZZFVMCOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

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